molecular formula C32H32N2O7 B12428787 methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate

methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate

Cat. No.: B12428787
M. Wt: 556.6 g/mol
InChI Key: KAEUWSZLWVZGMK-GAFFYMCOSA-N
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Description

The compound “methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[76001,1202,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate” is a complex organic molecule with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

    Functional Group Introduction: Introduction of methoxy, hydroxy, and carboxylate groups through selective reactions.

    Purification: Purification of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.

    Process Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carboxylate groups to alcohols.

    Substitution: Substitution of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylate group may yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Receptors: Interaction with specific receptors to modulate biological processes.

    Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.

    Signal Transduction: Modulation of signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate: A similar compound with slight variations in functional groups.

    Other Tetracyclic Compounds: Compounds with similar tetracyclic structures but different functional groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C32H32N2O7

Molecular Weight

556.6 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate

InChI

InChI=1S/C32H32N2O7/c1-37-21-14-12-20(13-15-21)30-25(18-8-6-5-7-9-18)27(29(35)40-4)32(36)31(30,33-28(34-32)19-10-11-19)26-23(39-3)16-22(38-2)17-24(26)41-30/h5-9,12-17,19,25,27,36H,10-11H2,1-4H3,(H,33,34)/t25-,27+,30+,31-,32-/m1/s1

InChI Key

KAEUWSZLWVZGMK-GAFFYMCOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@]4([C@]2(C5=C(O3)C=C(C=C5OC)OC)N=C(N4)C6CC6)O)C(=O)OC)C7=CC=CC=C7

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C4(C2(C5=C(O3)C=C(C=C5OC)OC)N=C(N4)C6CC6)O)C(=O)OC)C7=CC=CC=C7

Origin of Product

United States

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